Tris(3-fluorophenyl)phosphine
Overview
Description
Tris(3-fluorophenyl)phosphine is an organophosphorus compound with the chemical formula C18H12F3P. It is characterized by the presence of three fluorophenyl groups attached to a central phosphorus atom. This compound is known for its utility as a ligand in coordination chemistry and its role in various organic reactions .
Mechanism of Action
Mode of Action
The mode of action of Tris(3-fluorophenyl)phosphine is complex and multifaceted. It has been found to react with acrylic acid and its derivatives, leading to the synthesis of new quaternary phosphonium salts . This interaction suggests that the compound may act as a catalyst or reactant in certain chemical reactions .
Biochemical Pathways
Its reaction with acrylic acid and its derivatives indicates that it may play a role in the synthesis of new compounds, potentially affecting various biochemical pathways .
Result of Action
The synthesized phosphonium salts from its reaction with acrylic acid and its derivatives were evaluated for in vitro antimicrobial activity , suggesting potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(3-fluorophenyl)phosphine can be synthesized through the reaction of phosphorus trichloride with 3-fluorophenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally involves scaling up the laboratory procedures with appropriate safety and environmental controls. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(3-fluorophenyl)phosphine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphorus atom acts as a nucleophile.
Oxidation Reactions: The compound can be oxidized to form phosphine oxides.
Complexation Reactions: It forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Complexation Reactions: Transition metal salts like palladium chloride or platinum chloride are used in the presence of solvents like dichloromethane.
Major Products:
Substitution Reactions: Products include substituted phosphines.
Oxidation Reactions: Products include phosphine oxides.
Complexation Reactions: Products include metal-phosphine complexes.
Scientific Research Applications
Tris(3-fluorophenyl)phosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and as a reagent in organic synthesis.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
- **Tris(4-fluorophenyl)
Properties
IUPAC Name |
tris(3-fluorophenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3P/c19-13-4-1-7-16(10-13)22(17-8-2-5-14(20)11-17)18-9-3-6-15(21)12-18/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTRINLXFPIWQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)P(C2=CC=CC(=C2)F)C3=CC=CC(=C3)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30177592 | |
Record name | Tris(3-fluorophenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23039-94-3 | |
Record name | Tris(3-fluorophenyl)phosphine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023039943 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 23039-94-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tris(3-fluorophenyl)phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30177592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23039-94-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tris(3-fluorophenyl)phosphine in diiron complex synthesis, and how does its structure influence these complexes?
A1: this compound acts as a monodentate ligand, meaning it bonds to a metal center through a single phosphorus atom. [, , , , ] This interaction allows it to replace carbonyl ligands in diiron hexacarbonyl complexes, leading to the formation of new diiron pentacarbonyl derivatives. [, , , , ] The presence of the three electron-withdrawing fluorine atoms on the phenyl rings influences the electronic properties of the phosphorus atom, impacting the overall electron density and reactivity of the resulting diiron complexes. [, ]
Q2: Can you provide details about the structural characterization of this compound?
A2: * Molecular Formula: C18H12F3P []* Molecular Weight: 332.26 g/mol* Spectroscopic Data: While specific spectroscopic data is not detailed in the provided research, this compound is commonly characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 31P NMR), Infrared (IR) spectroscopy, and single-crystal X-ray diffraction to confirm its structure and purity. [, , , , ]
Q3: How does the use of this compound in diiron complexes contribute to mimicking the active sites of [FeFe]-hydrogenases?
A3: [FeFe]-hydrogenases are enzymes that catalyze the reversible oxidation of molecular hydrogen (H2). Diiron complexes containing this compound, along with other ligands like dithiolates, are synthesized as structural and functional models for the active sites of these enzymes. [] These model complexes help researchers understand the mechanism of H2 activation and production by the enzyme, potentially paving the way for the development of new catalysts for energy applications.
Q4: What are the electrochemical properties of diiron complexes containing this compound, and how are they studied?
A4: The electrochemical behavior of these diiron complexes is investigated using cyclic voltammetry. [, , ] This technique provides insights into the reduction and oxidation potentials of the complexes, which are crucial parameters for understanding their reactivity and potential applications in catalytic processes like hydrogen evolution. The presence of this compound can influence these redox potentials due to its electron-withdrawing nature.
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